molecular formula C20H22FN2OS+ B11210850 1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11210850
M. Wt: 357.5 g/mol
InChI Key: UXGWSYOODXWETL-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    Name: 1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

    Structure: It consists of an imidazo-thiazinone core fused with aromatic rings (2,3-dimethylphenyl and 4-fluorophenyl). The hydroxy group and positive charge on the nitrogen atom add further complexity.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization, functional group transformations, and ring closure. Key steps include the formation of the imidazole and thiazinone rings.

    Catalytic Hydrogenation: Reduction of the corresponding imine or iminium salt using hydrogen gas and a suitable catalyst can yield the tetrahydro-imidazo-thiazinone.

    Ionization: The compound exists as a zwitterion (positively charged nitrogen and negatively charged sulfur) due to the hydroxy group. Ionization occurs under specific conditions.

Industrial Production::

    Limited Information: Unfortunately, detailed industrial production methods are scarce in the literature. Research in this area is ongoing.

Chemical Reactions Analysis

    Reactivity: The compound is susceptible to various reactions

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Scaffold for drug design due to its unique structure.

    Biology: Potential bioactive properties; further studies needed.

    Medicine: Investigated for antimicrobial, antiviral, or anticancer effects.

    Industry: Limited applications; potential as a ligand or catalyst.

Mechanism of Action

    Targets: Interacts with specific receptors or enzymes due to its structural features.

    Pathways: Activation or inhibition of cellular processes (e.g., signal transduction, enzyme activity).

Comparison with Similar Compounds

    Uniqueness: The fused imidazo-thiazinone core sets it apart.

    Similar Compounds: Explore related heterocycles like imidazoles, thiazinones, and their derivatives.

Properties

Molecular Formula

C20H22FN2OS+

Molecular Weight

357.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H22FN2OS/c1-14-5-3-6-18(15(14)2)22-13-20(24,16-7-9-17(21)10-8-16)23-11-4-12-25-19(22)23/h3,5-10,24H,4,11-13H2,1-2H3/q+1

InChI Key

UXGWSYOODXWETL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)F)O)C

Origin of Product

United States

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